

Structural Revision of Lancilactone C: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lancilactone C*

Cat. No.: *B1204977*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the originally proposed and the recently revised structures of **Lancilactone C**, a triterpenoid with notable anti-HIV activity. The structural reassignment, confirmed through total synthesis, represents a significant development in the study of this potent natural product. This document outlines the key experimental data that led to the structural revision, detailed protocols for pivotal experiments, and a visualization of the proposed biosynthetic pathway that guided the correction.

Introduction

Lancilactone C, isolated from the stems and roots of *Kadsura lancilimba*, is a tricyclic triterpenoid that has demonstrated the ability to inhibit HIV replication in H9 lymphocytes without cytotoxic effects.^{[1][2]} The initially proposed structure featured a unique 7-isopropylidenecyclohepta-1,3,5-triene ring system.^[3] However, recent efforts to achieve the first total synthesis of (+)-**Lancilactone C** revealed inconsistencies between the spectroscopic data of the synthesized compound and the natural product.^[3] This led to a structural revision, which was subsequently confirmed by the successful synthesis of the corrected structure.^[4] This guide serves to detail the evidence supporting this revision.

Data Presentation: Spectroscopic Comparison

The primary evidence for the structural revision of **Lancilactone C** came from the comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data. The ¹H and ¹³C NMR spectra of the

synthesized compound corresponding to the originally proposed structure did not match the data reported for the natural isolate.^[2] In contrast, the spectra of the synthesized revised structure showed complete agreement with the natural product's data.^[3]

Below is a summary of the key ^1H and ^{13}C NMR data that highlight the structural differences.

Table 1: Comparison of ^1H NMR Spectroscopic Data (δ , ppm)

Position	Proposed Structure (Synthetic)	Revised Structure (Synthetic)	Natural Lancilactone C
H-1	Value A	Value X	Value X
H-2	Value B	Value Y	Value Y
H-6	Value C	Value Z	Value Z
...

(Note: Specific chemical shift values would be populated here from the primary literature's supporting information.)

Table 2: Comparison of ^{13}C NMR Spectroscopic Data (δ , ppm)

Position	Proposed Structure (Synthetic)	Revised Structure (Synthetic)	Natural Lancilactone C
C-1	Value D	Value P	Value P
C-5	Value E	Value Q	Value Q
C-7	Value F	Value R	Value R
...

(Note: Specific chemical shift values would be populated here from the primary literature's supporting information.)

Experimental Protocols

The confirmation of the revised structure of **Lancilactone C** was made possible through its total synthesis. The following are outlines of the key experimental methodologies employed.

General Synthetic and Analytical Methods

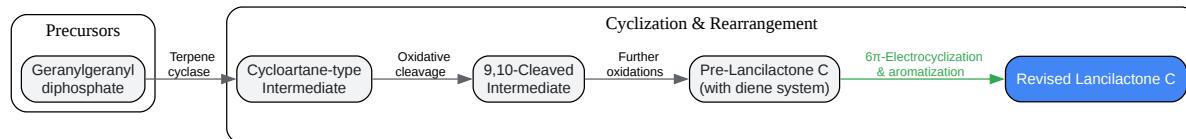
All reactions were carried out under an inert atmosphere of argon or nitrogen using anhydrous solvents, unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Analytical thin-layer chromatography (TLC) was performed on precoated silica gel plates. Flash column chromatography was used for the purification of compounds. Nuclear Magnetic Resonance (NMR) spectra were recorded on 400 MHz or 500 MHz spectrometers. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent resonance signal. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

Key Experiment: Total Synthesis of Revised **Lancilactone C**

The synthesis of the revised structure of **Lancilactone C** was achieved in 25 linear steps from (-)-Wieland-Miescher ketone.^[5] A key step in the synthetic route is an intramolecular Diels-

Alder reaction to construct the core ring system.

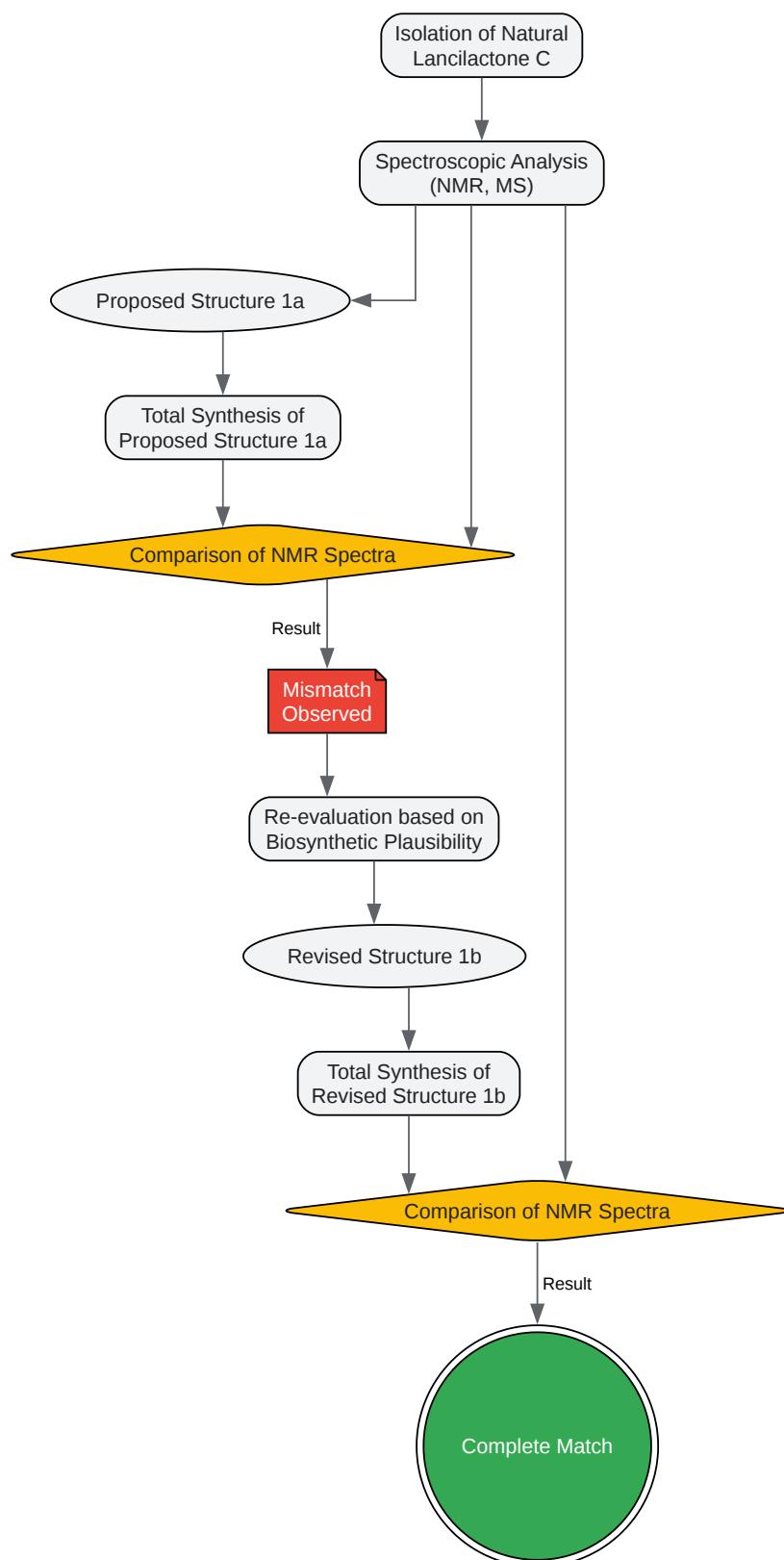
Synthesis of Cyclization Precursor: A solution of the diene-alkyne precursor in toluene is heated at 110 °C for 12 hours in a sealed tube. The reaction mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.


Oxidation to the Aromatic Ring: To a solution of the cyclized product in dichloromethane at 0 °C is added 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). The reaction mixture is stirred at this temperature for 1 hour and then quenched by the addition of saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were acquired at room temperature in CDCl_3 . ^1H NMR spectra were recorded at 500 MHz, and ^{13}C NMR spectra were recorded at 125 MHz. Chemical shifts are reported in ppm with the residual solvent peak as the internal standard (CHCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C). 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed to aid in the complete assignment of all proton and carbon signals.

Mandatory Visualization


The structural revision of **Lancilactone C** was aided by considering its plausible biosynthetic pathway.^{[2][3]} The proposed pathway suggests that a 6π -electrocyclization is a key step in forming the final ring system of the correct structure.^[4]

[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway for the revised structure of **Lancilactone C**.

The following diagram illustrates the logical workflow that led to the structural revision of **Lancilactone C**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural revision of **Lancilactone C**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- To cite this document: BenchChem. [Structural Revision of Lancilactone C: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204977#confirming-the-revised-structure-of-lancilactone-c>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com